molecular formula C10H12ClN3O B11880514 3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol

3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol

Cat. No.: B11880514
M. Wt: 225.67 g/mol
InChI Key: KLYTWJGWBKWPAT-UHFFFAOYSA-N
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Description

3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol typically involves multiple steps. One common method starts with the chlorination of a pyrrolo[2,3-d]pyrimidine precursor using phosphorus oxychloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the pyrimidine ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the chlorine atom can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol involves its interaction with specific molecular targets. It acts as an inhibitor of certain kinases, which are enzymes involved in signal transduction pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares the pyrrolo[2,3-d]pyrimidine core but lacks the propanol group.

    7H-Pyrrolo[2,3-d]pyrimidine-4-amine: Another derivative with different substituents on the pyrimidine ring.

Uniqueness

3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to act as a kinase inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C10H12ClN3O

Molecular Weight

225.67 g/mol

IUPAC Name

3-(4-chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol

InChI

InChI=1S/C10H12ClN3O/c1-7-5-8-9(11)12-6-13-10(8)14(7)3-2-4-15/h5-6,15H,2-4H2,1H3

InChI Key

KLYTWJGWBKWPAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1CCCO)N=CN=C2Cl

Origin of Product

United States

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